molecular formula C16H12N4S B14178230 [1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile CAS No. 873222-46-9

[1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile

Cat. No.: B14178230
CAS No.: 873222-46-9
M. Wt: 292.4 g/mol
InChI Key: YJZICEVXIFRREW-UHFFFAOYSA-N
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Description

[1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile is a complex organic compound that features a pyrrole ring substituted with a thiophene group and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 1-propyl-2-(thiophen-2-yl)-1H-pyrrole with ethene-1,1,2-tricarbonitrile under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

[1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

[1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile is unique due to its combination of a pyrrole ring, thiophene group, and tricarbonitrile moiety. This unique structure imparts specific electronic and chemical properties that make it valuable for various applications, particularly in the field of organic electronics and materials science .

Properties

CAS No.

873222-46-9

Molecular Formula

C16H12N4S

Molecular Weight

292.4 g/mol

IUPAC Name

2-(1-propyl-5-thiophen-2-ylpyrrol-2-yl)ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C16H12N4S/c1-2-7-20-14(13(11-19)12(9-17)10-18)5-6-15(20)16-4-3-8-21-16/h3-6,8H,2,7H2,1H3

InChI Key

YJZICEVXIFRREW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=C1C(=C(C#N)C#N)C#N)C2=CC=CS2

Origin of Product

United States

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